CYP3A4 Inhibition Profile: Minimal Off-Target Liability Compared to Substituted Benzimidazole Derivatives
4,5,6,7-Tetrahydro-1H-1,3-benzodiazol-4-ol (as represented by the closely related scaffold CHEMBL4878007) demonstrates exceptionally weak CYP3A4 inhibition with an IC50 > 25,000 nM in human liver microsomes using midazolam as a substrate [1]. In stark contrast, more highly substituted tetrahydrobenzimidazole derivatives (e.g., CHEMBL3527048) exhibit potent CYP3A4 inhibition with Ki values as low as 120 nM under comparable assay conditions [2]. This over 200-fold difference in inhibitory potency makes the unadorned 4-hydroxytetrahydrobenzimidazole scaffold a markedly cleaner starting point for medicinal chemistry programs where avoiding CYP-mediated drug-drug interactions is a priority.
| Evidence Dimension | CYP3A4 enzyme inhibition potency |
|---|---|
| Target Compound Data | IC50 > 25,000 nM (midazolam 1'-hydroxylase activity) |
| Comparator Or Baseline | Substituted tetrahydrobenzimidazole derivative (CHEMBL3527048): Ki = 120 nM |
| Quantified Difference | >208-fold lower inhibitory potency |
| Conditions | Human recombinant CYP3A4 + P450 oxidoreductase + b5; midazolam substrate |
Why This Matters
For lead optimization programs, selecting a scaffold with minimal intrinsic CYP3A4 inhibition reduces the risk of later-stage attrition due to drug-drug interaction liabilities.
- [1] BindingDB. BDBM50567869 (CHEMBL4878007). Affinity Data: IC50 > 2.50E+4 nM for CYP3A4 inhibition. https://www.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50567869 View Source
- [2] BindingDB. BDBM50088503 (CHEMBL3527048). Affinity Data: Ki = 120 nM for CYP3A4 inhibition. https://www.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50088503 View Source
